Buta-1,3-diene;2-methylidenebutanedioic acid;styrene

Vue d'ensemble

Description

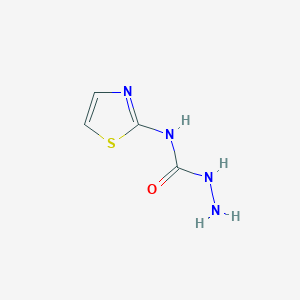

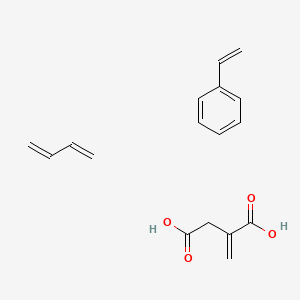

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is a bio-based synthetic rubber that combines the properties of styrene, butadiene, and itaconic acid. This compound is known for its high elasticity, large deformation capacity, and environmental friendliness. It is used in various applications, including the tire industry, sealing industry, and damping and shock absorption industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene can be synthesized through emulsion polymerization. The process involves the polymerization of styrene, butadiene, and itaconic acid in the presence of a redox initiator. The reaction conditions typically include a temperature range of 50-70°C and a pH range of 2-4 .

Industrial Production Methods

Industrial production of styrene-butadiene itaconic acid involves the use of bio-based chemicals such as itaconic acid, which is produced through microbial fermentation. The fermentation process uses fungi like Aspergillus terreus to convert biomass into itaconic acid. The resulting itaconic acid is then polymerized with styrene and butadiene to produce the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the double bonds in the compound to single bonds.

Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alkanes, and halogenated compounds. These products have various applications in the chemical and pharmaceutical industries .

Applications De Recherche Scientifique

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene has a wide range of scientific research applications, including:

Chemistry: Used as a monomer in the synthesis of bio-based polymers and elastomers.

Biology: Studied for its biocompatibility and potential use in biomedical applications.

Medicine: Investigated for its potential use in drug delivery systems and medical devices.

Industry: Used in the production of green tires, adhesives, and coatings

Mécanisme D'action

The mechanism of action of styrene-butadiene itaconic acid involves its interaction with various molecular targets and pathways. The carboxylic groups in itaconic acid enhance the dispersing abilities of the compound, ensuring uniform distribution in water. This property is particularly useful in applications such as cement hydration and toughening .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to styrene-butadiene itaconic acid include:

Styrene-butadiene rubber: A synthetic rubber commonly used in tires and other industrial applications.

Polybutadiene: A synthetic rubber known for its high resilience and used in various applications, including golf balls and automotive parts.

Itaconic acid-based polymers: Polymers derived from itaconic acid, used in coatings, adhesives, and biomedical applications

Uniqueness

Buta-1,3-diene;2-methylidenebutanedioic acid;styrene is unique due to its bio-based origin and environmental friendliness. Unlike traditional petroleum-based rubbers, it is derived from renewable resources, making it a sustainable alternative. Additionally, its superior performance in terms of rolling resistance and heat generation makes it an excellent choice for green tire production .

Propriétés

Numéro CAS |

30174-67-5 |

|---|---|

Formule moléculaire |

C17H20O4 |

Poids moléculaire |

288.34 g/mol |

Nom IUPAC |

buta-1,3-diene;2-methylidenebutanedioic acid;styrene |

InChI |

InChI=1S/C8H8.C5H6O4.C4H6/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2 |

Clé InChI |

KMSWLOZDZYOVCM-UHFFFAOYSA-N |

SMILES canonique |

C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |

Numéros CAS associés |

30174-67-5 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[3-(6-methoxypyridin-3-yl)-6-oxopiperidin-3-yl]propanoate](/img/structure/B8692298.png)

![3-(Difluoromethyl)-5,5-difluoro-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B8692336.png)